molecular formula C20H17NO8 B14680433 tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate CAS No. 37914-34-4

tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate

Cat. No.: B14680433
CAS No.: 37914-34-4
M. Wt: 399.3 g/mol
InChI Key: NNTZYLJUKVPYCE-UHFFFAOYSA-N
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Description

Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate is a chemical compound known for its unique structure and properties It is a derivative of carbazole, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where carbazole is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction introduces acyl groups at specific positions on the carbazole ring, which can then be further modified to introduce methyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by methylation and carboxylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. For example, derivatives of carbazole have been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neurotransmission .

Comparison with Similar Compounds

Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate can be compared with other carbazole derivatives, such as:

The unique combination of methyl and carboxylate groups in this compound makes it particularly versatile and valuable for various applications.

Properties

CAS No.

37914-34-4

Molecular Formula

C20H17NO8

Molecular Weight

399.3 g/mol

IUPAC Name

tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C20H17NO8/c1-26-17(22)12-11-9-7-5-6-8-10(9)21-16(11)15(20(25)29-4)14(19(24)28-3)13(12)18(23)27-2/h5-8,21H,1-4H3

InChI Key

NNTZYLJUKVPYCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3NC2=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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